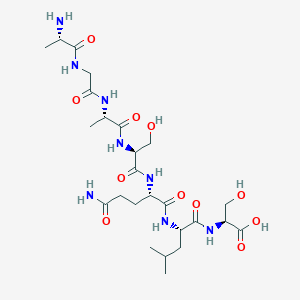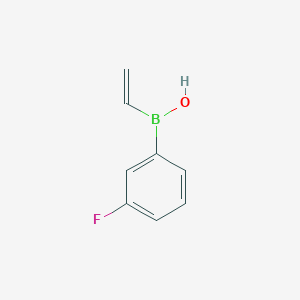
L-Alanylglycyl-L-alanyl-L-seryl-L-glutaminyl-L-leucyl-L-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alanylglycyl-L-alanyl-L-seryl-L-glutaminyl-L-leucyl-L-serine is a peptide compound composed of seven amino acids. Peptides like this one are often studied for their potential applications in various fields, including medicine, biology, and chemistry. The specific sequence of amino acids in this compound gives it unique properties that can be harnessed for specific scientific and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanylglycyl-L-alanyl-L-seryl-L-glutaminyl-L-leucyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the resin: The resin is activated to allow the first amino acid to attach.
Coupling reactions: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.
Deprotection steps: Protecting groups on the amino acids are removed to allow the next amino acid to couple.
Cleavage from the resin: The completed peptide is cleaved from the resin using a cleavage reagent like TFA.
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, with stringent control over reaction conditions to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
L-Alanylglycyl-L-alanyl-L-seryl-L-glutaminyl-L-leucyl-L-serine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as serine and glutamine.
Reduction: This reaction can reduce disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H₂O₂), performic acid.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various alkylating agents or acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds.
Scientific Research Applications
L-Alanylglycyl-L-alanyl-L-seryl-L-glutaminyl-L-leucyl-L-serine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for potential therapeutic applications, such as drug delivery systems or as a bioactive peptide.
Industry: Utilized in the development of new materials and biotechnological applications.
Mechanism of Action
The mechanism of action of L-Alanylglycyl-L-alanyl-L-seryl-L-glutaminyl-L-leucyl-L-serine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific context and application of the peptide.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide with applications in medical and nutritional fields.
L-Alanyl-L-serine: Another dipeptide studied for its biological activity.
L-Alanyl-L-leucine: Known for its role in protein synthesis and metabolism.
Uniqueness
L-Alanylglycyl-L-alanyl-L-seryl-L-glutaminyl-L-leucyl-L-serine is unique due to its specific sequence of amino acids, which imparts distinct properties and potential applications. Its combination of hydrophilic and hydrophobic residues allows it to interact with a variety of molecular targets, making it versatile for research and industrial purposes.
Properties
CAS No. |
649560-80-5 |
|---|---|
Molecular Formula |
C25H44N8O11 |
Molecular Weight |
632.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C25H44N8O11/c1-11(2)7-15(23(41)33-17(10-35)25(43)44)31-22(40)14(5-6-18(27)36)30-24(42)16(9-34)32-21(39)13(4)29-19(37)8-28-20(38)12(3)26/h11-17,34-35H,5-10,26H2,1-4H3,(H2,27,36)(H,28,38)(H,29,37)(H,30,42)(H,31,40)(H,32,39)(H,33,41)(H,43,44)/t12-,13-,14-,15-,16-,17-/m0/s1 |
InChI Key |
ZBGKCSLPJBEMAI-UYLCUJDWSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)CNC(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Azaspiro[4.5]decan-3-one, 2-(1,1-dimethylethyl)-](/img/structure/B12586125.png)
![(3R,4S)-4-hydroxy-3-methyl-4-[4-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B12586135.png)
![N-{5-[(4-Fluorophenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12586145.png)
![Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12586153.png)

![[(1S,2S,5S)-5-(Propan-2-yl)bicyclo[3.1.0]hexan-2-yl]methanethiol](/img/structure/B12586156.png)
![6-[2-(2-Bromoprop-2-en-1-yl)phenoxy]-3-methylhex-1-en-4-yn-3-ol](/img/structure/B12586163.png)

![6-[(2,4,6-trimethylphenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12586177.png)

![Propanamide, 3-(decyldithio)-N-[3-(dimethylamino)propyl]-](/img/structure/B12586197.png)


